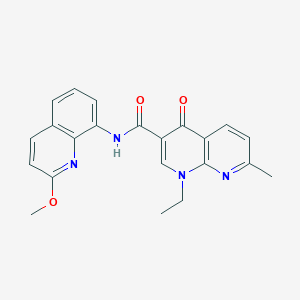
1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, identified by its CAS number 1226428-52-9, is a compound belonging to the class of naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
The molecular formula for this compound is C22H20N4O3, and it has a molecular weight of 388.4 g/mol. The structural characteristics include a naphthyridine core with various substituents that are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1226428-52-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play a crucial role in signaling pathways related to cancer cell growth.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- Apoptosis Induction : It potentially triggers apoptotic pathways in cancer cells, leading to cell death.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 0.5 |
| A549 (Lung) | 0.3 |
| HeLa (Cervical) | 0.25 |
These results indicate that the compound has a potent inhibitory effect on cell proliferation across multiple types of cancer cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The study reported significant tumor regression after treatment with the compound compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of the compound is still under investigation; however, preliminary data suggest favorable absorption and distribution characteristics. Studies indicate that it maintains effective concentrations in plasma for extended periods, which is crucial for sustained therapeutic effects.
Eigenschaften
IUPAC Name |
1-ethyl-N-(2-methoxyquinolin-8-yl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-4-26-12-16(20(27)15-10-8-13(2)23-21(15)26)22(28)24-17-7-5-6-14-9-11-18(29-3)25-19(14)17/h5-12H,4H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLZIDAFZOUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC4=C3N=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














